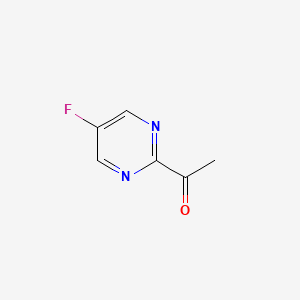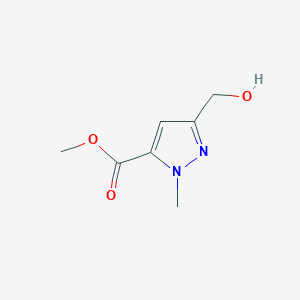
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Übersicht
Beschreibung
“Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C7H10N2O3 . It belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Pyrazoles, including “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, such as [3+2] cycloaddition reactions with dialkyl azodicarboxylates , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One-Pot Synthesis and Crystal Structure : The synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate derivatives can be accomplished through a one-pot process, involving specific reactants like phenylhydrazine and dimethyl acetylene dicarboxylate. This results in compounds crystallized in specific space groups, showcasing unique unit cell dimensions and crystalline structures (Saeed, Arshad, & Flörke, 2012).
Experimental and Theoretical Structural Analysis : Studies on similar pyrazole derivatives demonstrate that molecular packing is significantly influenced by specific hydrogen bonds and planar structures. These findings are supported by both experimental methods like X-ray diffractometry and computational methods such as AM1 and PM3 (Machado et al., 2009).
Structural, Spectral, and Theoretical Investigations : For certain pyrazole derivatives, extensive research combining experimental and theoretical approaches has been conducted. This includes characterizations through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Theoretical models like density functional theory help in comparing experimental data and understanding molecular properties (Viveka et al., 2016).
Chemical Reactions and Properties
Ester and Phenyl Migration in Chemical Reactions : Studies on pyrazole carboxylates have shown that certain chemical reactions can lead to migration of ester or phenyl groups, indicating a complex behavior under specific conditions (Abbott, Acheson, Flowerday, & Brown, 1974).
Synthesis of Novel Compounds and Their Biological Activity : Research has explored the synthesis of novel compounds involving pyrazole carboxylates and their potential biological activities, such as antitumor effects. These studies often involve the creation of derivatives with specific functional groups (Kletskov et al., 2018).
Biological and Pharmacological Research
Synthesis and Evaluation of Derivatives for Biological Activities : The synthesis of specific pyrazole derivatives and their structural evaluation have led to the identification of pharmacophore sites showing activities against various biological targets, such as cancer and microbes. These findings are significant for understanding the pharmacological potential of these compounds (Titi et al., 2020).
Synthesis and Biological Evaluation of Derivatives : Some pyrazole derivatives have been synthesized and evaluated for biological activities, such as inhibiting lung cancer cell growth. This research is key in identifying potential therapeutic applications of these compounds (Zheng et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemische Analyse
Biochemical Properties
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in downstream gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound within specific cellular compartments can also affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with other biomolecules and its overall function .
Eigenschaften
IUPAC Name |
methyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNDLRCKWKTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)
![2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1392926.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)
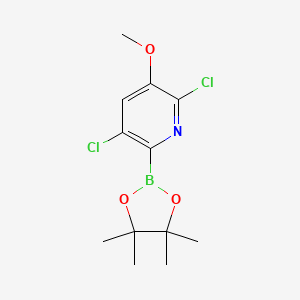
![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)
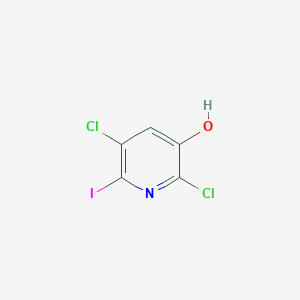
![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)

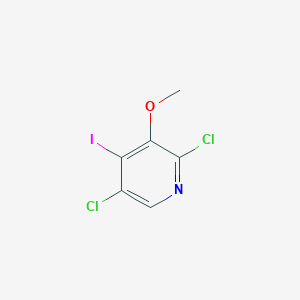
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)
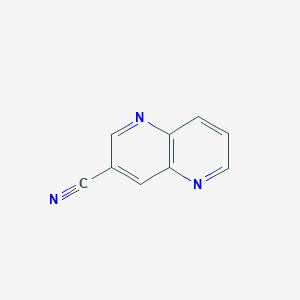
![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)
